tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrrolo[2,3-b]pyridine moiety, and a piperazine ring. It has been used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 1-piperazinecarboxylate with 1H-pyrrolo[2,3-b]pyridine under specific conditions. For instance, the reaction can be carried out in the presence of 1-methyl-pyrrolidin-2-one and triethylamine at 160°C for 2 hours using microwave irradiation . This method yields the desired product with a moderate yield.
Chemical Reactions Analysis
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases like lithium hexamethyldisilazide (LiHMDS) and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anti-tubercular agent and its cytotoxic effects on certain cell lines . Additionally, it has been used in the development of fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate and tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the tert-butyl group, pyrrolo[2,3-b]pyridine moiety, and piperazine ring in this compound contributes to its distinct chemical and biological properties.
Biological Activity
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate (CAS Number: 577768-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₄O₂ |
Molecular Weight | 302.371 g/mol |
Density | 1.231 g/cm³ |
LogP | 2.6229 |
Polar Surface Area (PSA) | 61.46 Ų |
Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound has been studied for its effects on various biological systems, notably in the context of antimicrobial activity against Mycobacterium tuberculosis.
Antimicrobial Activity
A study highlighted the compound's potential as an inhibitor of MmpL3, an essential protein in M. tuberculosis. The structure-activity relationship (SAR) analysis demonstrated that modifications at the piperazine core and pyrrolopyridine moieties significantly influenced antibacterial potency. For instance, analogs with different substituents at the 4-position showed varying minimum inhibitory concentrations (MICs), with some achieving MIC values as low as 2.0 µM .
Case Studies and Research Findings
- High-throughput Screening : In a high-throughput screening study involving a library of compounds, this compound was identified as a promising candidate with notable activity against M. tuberculosis. The study emphasized optimizing physicochemical properties while retaining antimicrobial efficacy .
- Structure-Activity Relationship Studies : A detailed SAR study revealed that altering the substituents on the pyrrolopyridine ring could enhance the compound's activity. For example:
- Toxicological Assessment : While exploring its therapeutic potential, safety profiles were also evaluated. The compound is classified under GHS06 with hazard statements indicating toxicity if ingested or absorbed through skin. These findings are crucial for guiding further development and application in clinical settings .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-5-7-18-14-12(13)4-6-17-14/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNUDBXVJYSGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461393 |
Source
|
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577768-59-3 |
Source
|
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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